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Introduction

Remibrutinib (LOUO064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine
kinase (BTK).[1] BTK is a crucial signaling molecule in various immune cells, including B cells
and myeloid cells, making it an attractive therapeutic target for a range of autoimmune and
inflammatory diseases.[1][2] Preclinical evaluation in rodent models is a critical step in the
development of BTK inhibitors like remibrutinib, providing essential data on pharmacokinetics,
pharmacodynamics, efficacy, and safety prior to human clinical trials.

These application notes provide a summary of the available data and detailed protocols for the
oral administration of remibrutinib in common rodent models of autoimmune disease,
specifically the rat collagen-induced arthritis (CIA) model and the mouse experimental
autoimmune encephalomyelitis (EAE) model.

Data Presentation
Pharmacokinetics

While specific pharmacokinetic parameters for remibrutinib in rodents (e.g., Cmax, Tmax,
AUC, half-life) are not extensively detailed in the reviewed literature, the selection of doses for
efficacy studies was guided by the rodent pharmacokinetic profile.[2]
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Pharmacodynamics: Target Occupancy

In vivo target occupancy of BTK is a key measure of remibrutinib's pharmacodynamic effect.

BTK .
) . Time L
Species Model Dose Tissue Occupan . Citation
Point
cy
Not Not
Rat Healthy 1.6 mg/kg N EC90 N [1]
Specified Specified
1,5,and 8
HuMOG
Mouse EAE 30 mg/kg Spleen >90% hours post-  [2]
last dose
1,5,and 8
HUMOG Lymph
Mouse 30 mg/kg >90% hours post-  [2]
EAE Nodes
last dose
1,5,and 8
HUMOG .
Mouse EAE 30 mg/kg Brain ~60-70% hours post-  [2]
last dose
1,5,and 8
HuUMOG
Mouse EAE 3 mg/kg Spleen >90% hours post-  [2]
last dose
1,5,and 8
HUMOG Lymph
Mouse 3 mg/kg >90% hours post-  [2]
EAE Nodes
last dose
1,5,and 8
HuMOG
Mouse EAE 3 mg/kg Brain ~20-30% hours post-  [2]
last dose
Efficacy Data
Rat Collagen-Induced Arthritis (CIA)
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Remibrutinib has demonstrated dose-dependent efficacy in a rat model of collagen-induced
arthritis.[1]

. Dosing Efficacy L
Species Model . ) Result Citation
Regimen Endpoint
Collagen- - Dose-
_ Arthritis
Rat Induced Oral, daily dependent [1]
i Score )
Arthritis reduction

Mouse Experimental Autoimmune Encephalomyelitis (EAE)

Remibrutinib has shown efficacy in reducing disease severity in a B cell-dependent human
myelin oligodendrocyte glycoprotein (HuUMOG)-induced EAE mouse model.[2]

. Dosing Efficacy .
Species Model ] ) Result Citation
Regimen Endpoint
Moderate
3 mg/kg, oral, o reduction in
Mouse HUMOG EAE ) Clinical Score ) [2]
daily disease
severity
Statistically
significant
reduction in
30 mg/kg, o )
Mouse HUMOG EAE . Clinical Score  disease [2]
oral, daily )
severity from
day 11
onwards

Toxicology

A preclinical toxicology program for remibrutinib identified clinically relevant effects on platelet
function.[3] In reproductive toxicology studies, no effects on fertility or embryo-fetal
development were observed in rats up to the highest dose tested. However, in rabbits, adverse
effects including body weight loss, reduced food consumption, and a higher incidence of
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external fetal malformations were noted at doses of 300 mg/kg/day and higher.[3] A study in
rats indicated that only a very small fraction (0.4%) of the administered dose of remibrutinib is
excreted unchanged in the bile.[4]

Experimental Protocols
Protocol 1: Oral Gavage Administration of Remibrutinib
in Rodents

Objective: To provide a standardized procedure for the oral administration of remibrutinib to
rats and mice.

Materials:

Remibrutinib

Vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water)[5]

Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

Syringes (1 mL or 3 mL)

Animal scale

Permanent marker

Procedure:

e Preparation of Dosing Solution:

o On the day of dosing, prepare a homogenous suspension of remibrutinib in the chosen
vehicle at the desired concentrations (e.g., for 3 mg/kg and 30 mg/kg doses).

o Ensure the suspension is well-mixed before each administration.

e Animal Preparation and Dose Calculation:
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o Weigh each animal to determine the precise dosing volume. The recommended maximum
oral gavage volume is 10 mL/kg for mice and rats, although lower volumes are preferable
to minimize the risk of aspiration.

o Calculate the volume to be administered using the formula: Volume (mL) = (Animal Weight
(kg) x Dose (mg/kg)) / Concentration of Suspension (mg/mL)

o Gavage Needle Selection and Measurement:
o Select an appropriately sized gavage needle based on the animal's size.

o Measure the correct insertion length by holding the needle alongside the animal, with the
tip at the corner of the mouth and the end at the last rib. Mark this length on the needle
with a permanent marker to prevent over-insertion.

e Animal Restraint:

o Restrain the animal firmly but gently to immobilize the head and neck, ensuring the airway
is not obstructed. For mice, this can be achieved by scruffing the neck. For rats, a similar
scruffing technique or wrapping in a soft cloth can be used.

o Gavage Administration:

[¢]

With the animal's head and neck extended to create a straight path to the esophagus,
gently insert the gavage needle into the mouth.

o Guide the needle along the roof of the mouth and over the base of the tongue into the
esophagus. The needle should advance smoothly with minimal resistance. If resistance is
met, withdraw the needle and reposition.

o Advance the needle to the pre-measured mark.

o Slowly administer the calculated volume of the remibrutinib suspension.

[e]

Gently withdraw the needle along the same path of insertion.

e Post-Administration Monitoring:
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o Return the animal to its cage and monitor for several minutes for any signs of respiratory
distress or adverse reactions.

Protocol 2: Rat Collagen-Induced Arthritis (CIA) Model

Objective: To induce arthritis in rats and evaluate the efficacy of orally administered
remibrutinib.

Materials:
e Lewis rats (male, 8-10 weeks old)
e Bovine type Il collagen
o Complete Freund's Adjuvant (CFA)
e Incomplete Freund's Adjuvant (IFA)
e Syringes and needles for immunization
e Remibrutinib dosing solution and vehicle
» Calipers for paw thickness measurement
Procedure:
e Induction of Arthritis:
o Prepare an emulsion of bovine type Il collagen in CFA.

o On day 0, immunize rats with an intradermal injection of the collagen/CFA emulsion at the
base of the tail.

o On day 7, provide a booster immunization with an emulsion of bovine type Il collagen in
IFA, also administered intradermally at the base of the tail.

e Treatment:
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o Upon the first signs of arthritis (typically around day 10-12), randomize animals into
treatment groups (vehicle control, remibrutinib low dose, remibrutinib high dose,
positive control).

o Administer remibrutinib or vehicle daily via oral gavage as described in Protocol 1.

» Efficacy Assessment:

[¢]

Monitor animals daily for clinical signs of arthritis.

[e]

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild,
2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score
per animal is 16.

[e]

Measure paw thickness using calipers every 2-3 days.

[e]

At the end of the study, collect blood for analysis of inflammatory biomarkers and paws for
histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Protocol 3: Mouse Experimental Autoimmune
Encephalomyelitis (EAE) Model

Objective: To induce EAE in mice and assess the therapeutic potential of orally administered
remibrutinib.

Materials:

C57BL/6 mice (female, 8-12 weeks old)

» Human myelin oligodendrocyte glycoprotein (HUMOG) peptide (amino acids 1-125)[2]
o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

e Pertussis toxin

o Syringes and needles for immunization and injections

e Remibrutinib dosing solution (e.g., 3 mg/kg and 30 mg/kg) and vehicle[2]
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Procedure:

¢ Induction of EAE:

o Prepare an emulsion of HUMOG peptide in CFA.

o On day 0, immunize mice subcutaneously at two sites on the flank with the HUMOG/CFA
emulsion.

o On days 0 and 2, administer pertussis toxin intraperitoneally.

e Treatment:

o Begin daily oral gavage of remibrutinib or vehicle on the day of immunization
(prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).[2]

o Efficacy Assessment:

o Monitor animals daily for body weight and clinical signs of EAE.

o Score clinical signs based on a scale of 0-5:

= 0: No clinical signs

= 1: Limp tall

= 2: Hind limb weakness

]
w

: Hind limb paralysis

[ |
IN

: Hind limb and forelimb paralysis
» 5: Moribund or dead

o At the end of the study, collect tissues (spleen, lymph nodes, brain, spinal cord) for
analysis of BTK occupancy, immune cell infiltration, and demyelination.

Visualizations
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Caption: Simplified BTK signaling pathway inhibited by remibrutinib.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b610443?utm_src=pdf-body-img
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Disease Model Induction

Immunization
(e.g., Collagen/CFA in Rats
or HUMOG/CFA in Mice)

Treatment Phase

Randomization into
Treatment Groups

Daily Oral Gavage
(Remibrutinib or Vehicle)

|
thrdughout
|

I
Efficacy & PD Assessmenit

Daily Clinical Scoring
& Paw Measurement

Terminal Endpoint Analysis
(Histology, Biomarkers, BTK Occupancy)

Click to download full resolution via product page

Caption: General experimental workflow for rodent efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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